

Physiological Effects of NPR-C Activation by Compound 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NPR-C activator 1	
Cat. No.:	B12414701	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological effects mediated by the activation of the Natriuretic Peptide Receptor-C (NPR-C) by a novel small molecule agonist, referred to herein as Compound 1. This document details the signaling pathways, summarizes quantitative data, and outlines key experimental protocols to facilitate further research and development in this area.

Introduction

The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor for natriuretic peptides (NPs), is now recognized as a signaling receptor with significant physiological functions. Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).[1][2][3] Activation of NPR-C triggers a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. Recent studies have identified Compound 1, a substituted bisaminotriazine, as a potent and selective small molecule agonist of NPR-C, offering a valuable tool to explore the therapeutic potential of this receptor.[4]

Core Signaling Pathways of NPR-C

Activation of NPR-C by Compound 1 initiates two primary signaling cascades through its coupling with Gi proteins.



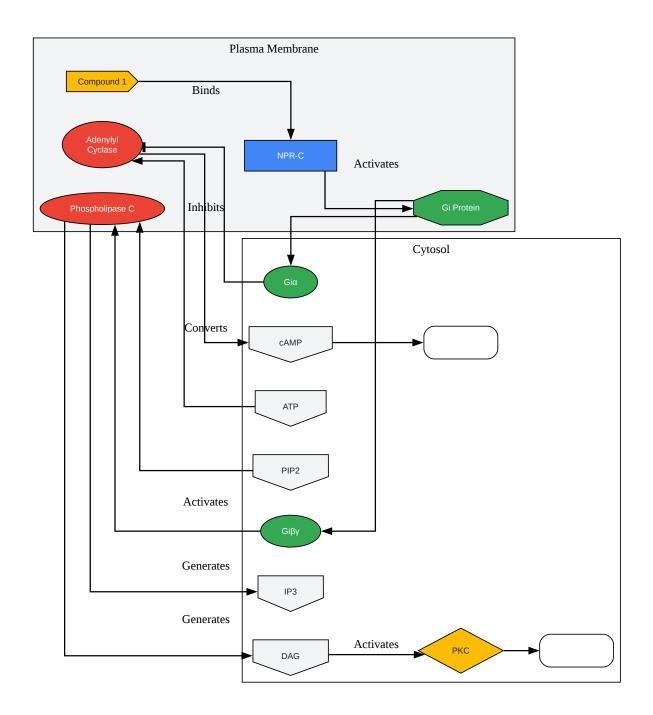
Inhibition of Adenylyl Cyclase

Upon ligand binding, the α-subunit of the activated Gi protein inhibits adenylyl cyclase (AC).[1] [2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP can influence a variety of downstream effectors, contributing to the physiological responses modulated by NPR-C.

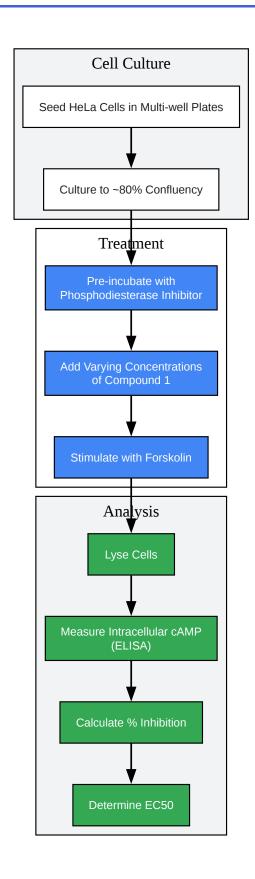
Activation of Phospholipase C

The βy-subunits of the activated Gi protein stimulate Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Natriuretic peptide receptor-C signaling and regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C Type Natriuretic Peptide Receptor Activation Inhibits Sodium Channel Activity in Human Aortic Endothelial Cells by Activating the Diacylglycerol-Protein Kinase C Pathway | MDPI [mdpi.com]
- To cite this document: BenchChem. [Physiological Effects of NPR-C Activation by Compound 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414701#physiological-effects-of-npr-c-activation-by-compound-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com